1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Übersicht

Beschreibung

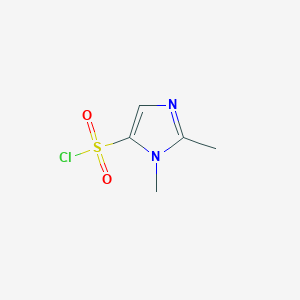

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C5H7N2O2SCl and a molecular weight of 194.64 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be synthesized through several routes. One common method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulphonyl chloride derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulphonyl chloride group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols.

Major Products: The primary products formed depend on the nature of the nucleophile used in the substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₅H₇N₂O₂SCl

Molecular Weight : 194.64 g/mol

CAS Number : 849351-92-4

The compound features a dimethylimidazole core with a sulphonyl chloride functional group, which is critical for its reactivity and biological interactions.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives through substitution reactions.

- Derivatization Agent : The compound is employed in the derivatization of small molecules to improve their detection in mass spectrometry. This application is particularly useful in environmental analysis for detecting estrogens and other trace compounds .

-

Biology

- Modification of Biomolecules : In biochemical research, this compound modifies proteins and peptides to study their functions and interactions. This modification can influence cellular signaling pathways and gene expression .

- Cellular Effects : The compound interacts with various enzymes and proteins, enhancing their detection and analysis in complex biological matrices .

-

Medicine

- Therapeutic Agent Development : It plays a role in synthesizing potential therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to modify biomolecules allows researchers to explore new drug candidates .

- Analytical Applications : Its use in mass spectrometry facilitates the identification of low-abundance compounds in biological samples, aiding in drug development and biomarker discovery.

- Industry

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Application |

|---|---|---|

| This compound | Sulphonyl Chloride | Derivatization agent for mass spectrometry |

| 1,2-Dimethyl-1H-imidazole-5-carbaldehyde | Aldehyde | Building block for pharmaceuticals |

| 1,2-Dimethyl-5-chlorosulfonylimidazole | Sulfonyl Chloride | Similar reactivity; used in synthetic applications |

Case Study 1: Environmental Analysis

A study demonstrated the effectiveness of this compound in detecting estrogens in environmental samples. The compound was used as a derivatizing agent to enhance the mass spectrometric signal of these low-abundance compounds, leading to improved detection limits compared to traditional methods.

Case Study 2: Biochemical Modification

In another research project, the compound was utilized to modify peptides for studying their interactions with cellular receptors. The modifications allowed researchers to elucidate signaling pathways involved in cancer progression, highlighting its importance in biomedical research .

Case Study 3: Pharmaceutical Development

A recent investigation focused on synthesizing new enzyme inhibitors using this compound as a key intermediate. The resulting compounds showed promising activity against specific targets related to metabolic diseases, indicating potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be compared with other sulphonyl chloride derivatives, such as:

1,2-Dimethyl-1H-imidazole-5-carbaldehyde: This compound has a similar imidazole core but differs in the functional group attached to the ring.

1,2-Dimethyl-5-chlorosulfonylimidazole: Another closely related compound with similar reactivity but different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it suitable for particular synthetic applications and research purposes .

Biologische Aktivität

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride (CAS No. 849351-92-4) is a sulphonyl chloride derivative with significant applications in biochemical analysis and synthetic chemistry. Its unique structure allows it to function as a derivatizing agent, enhancing the detection of biomolecules in various analytical techniques. This article explores its biological activity, mechanisms of action, and implications in research and industry.

- Molecular Formula : C₅H₇N₂O₂SCl

- Molecular Weight : 194.64 g/mol

- Structure : The compound features a dimethylimidazole core with a sulphonyl chloride functional group, which is critical for its reactivity and biological interactions.

This compound primarily acts as a derivatizing agent in mass spectrometry (MS) applications. Its mechanism includes:

- Target Interaction : It forms covalent bonds with various biomolecules, enhancing their mass spectrometric signal, which is crucial for detecting low-abundance compounds in complex matrices such as environmental samples and biological fluids .

- Biochemical Modulation : The compound modifies the chemical structure of target molecules, influencing cellular signaling pathways and gene expression.

Cellular Effects

The compound affects various cellular processes:

- Cell Signaling : It can alter the activity of enzymes and proteins by modifying their structure, leading to changes in cellular metabolism and signaling pathways .

- Gene Expression : By influencing the chemical environment of cells, it can modulate gene expression patterns relevant to growth, differentiation, and apoptosis .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it may enhance biomolecule detection without significant toxicity.

- High Doses : Increased concentrations can lead to cytotoxic effects, necessitating careful dosage management in experimental setups .

Applications in Research

This compound has been employed in various scientific contexts:

- Analytical Chemistry : It is widely used for the derivatization of steroids and other hormones to improve quantification accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

- Environmental Studies : The compound has been utilized to detect estrogenic compounds in water samples through enhanced analytical sensitivity .

Case Studies

-

Quantification of Steroids :

A study developed an LC-HRMS/MS method using this compound for quantifying steroid hormones in serum samples. The derivatization significantly improved the detection limits and precision of the analysis . -

Endocrine Disruptor Detection :

In research assessing endocrine disruptors in aquatic environments, this compound facilitated the detection of estrogenic chemicals by enhancing their ionization efficiency during mass spectrometric analysis .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Application |

|---|---|---|

| 1,2-Dimethyl-1H-imidazole-5-carbaldehyde | Imidazole derivative | Building block for pharmaceuticals |

| 1,2-Dimethyl-5-chlorosulfonylimidazole | Sulfonyl derivative | Similar reactivity but different applications |

Eigenschaften

IUPAC Name |

2,3-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAULHCBIEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849351-92-4 | |

| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride used in estrogen detection?

A: Estrogens are notoriously difficult to detect in trace amounts due to their low natural abundance and inherently weak ionization during mass spectrometry analysis. this compound acts as a derivatizing agent, reacting with estrogens to form derivatives with enhanced ionization properties. This derivatization significantly increases the mass spectrometric signal of the analytes, allowing for their detection even at extremely low concentrations. []

Q2: How does this compound improve the identification of estrogens?

A: Beyond simply enhancing signal strength, the derivatization process with this compound provides another crucial benefit: distinctive fragmentation patterns. When the estrogen derivatives are subjected to tandem mass spectrometry (MSn), they break down in unique ways, generating characteristic fragment ions. These unique fragmentation patterns act as "fingerprints," allowing for the reliable identification and confirmation of specific estrogens, even within complex sample matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.